1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(3-bromophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which may influence its chemical properties and interactions.
1-(3-chlorophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical properties and potential for diverse applications. The combination of these substituents with the pyrazolo[3,4-d]pyrimidine core enhances its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAZOBBWXPAOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156999-13-1 |
Source
|
Record name | 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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